molecular formula C8H5F3INO2 B12934140 Methyl 4-iodo-6-(trifluoromethyl)nicotinate

Methyl 4-iodo-6-(trifluoromethyl)nicotinate

Cat. No.: B12934140
M. Wt: 331.03 g/mol
InChI Key: XSCACBWPAUYXSX-UHFFFAOYSA-N
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Description

Methyl 4-iodo-6-(trifluoromethyl)nicotinate (CAS 1804441-19-7) is a high-purity chemical reagent intended for research and further manufacturing applications. This compound, with the molecular formula C 8 H 5 F 3 INO 2 and a molecular weight of 331.03 g/mol, is a valuable synthetic building block in organic and medicinal chemistry . Its structure features both an iodine atom and a trifluoromethyl group on a nicotinate core, making it a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical research . Research Applications: This methyl ester is primarily used in cross-coupling reactions, where the iodine moiety acts as an excellent leaving group for metal-catalyzed transformations such as Suzuki, Stille, and Negishi couplings. This allows researchers to introduce the 6-(trifluoromethyl)nicotinate scaffold into diverse molecular architectures. The trifluoromethyl group is of significant interest in drug discovery due to its ability to enhance a compound's metabolic stability, lipophilicity, and bioavailability. Consequently, this reagent is a key precursor in the development of potential active pharmaceutical ingredients (APIs) and agrochemicals . Handling and Storage: To maintain stability and purity, this product should be stored sealed in a dry environment at 2-8°C . As with all chemicals of this nature, appropriate safety measures should be taken during handling. Important Notice: This product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals, and it must not be used as a food additive or in any other application for personal consumption .

Properties

Molecular Formula

C8H5F3INO2

Molecular Weight

331.03 g/mol

IUPAC Name

methyl 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H5F3INO2/c1-15-7(14)4-3-13-6(2-5(4)12)8(9,10)11/h2-3H,1H3

InChI Key

XSCACBWPAUYXSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1I)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of Methyl 4-iodo-6-(trifluoromethyl)nicotinate typically involves several key steps:

  • Starting Materials : The synthesis begins with precursors such as methyl nicotinate derivatives, which are functionalized with iodine and trifluoromethyl groups.
  • Reaction Conditions : Controlled conditions such as refluxing or microwave-assisted synthesis are employed to enhance reaction efficiency.
  • Purification : Techniques like recrystallization or chromatography are used to isolate the desired product from by-products.

Cyclization and Functionalization

One common approach for synthesizing nicotinic acid derivatives involves cyclization followed by functionalization:

  • Cyclization Reaction : Ethyl trifluoroacetoacetate and cyanoacetamide are cyclized using potassium hydroxide as a catalyst to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.
  • Chlorination : The intermediate is chlorinated using POCl₃ to yield 2,6-chloro-3-cyano-4-trifluoromethylpyridine.
  • Final Steps : Catalytic hydrogenolysis followed by hydrolysis (or vice versa) converts the intermediate into the target compound.

Halogenation and Substitution

Another method involves halogenation and substitution reactions:

  • Halogenation : Methyl nicotinate derivatives are treated with halogenating agents such as iodine under controlled conditions.
  • Substitution : The trifluoromethyl group is introduced through specific reagents, ensuring high regioselectivity.

Advanced Techniques for Improved Yield

To achieve higher yields and purity, advanced techniques are employed:

Challenges in Synthesis

The synthesis of this compound poses several challenges:

Data Table: Summary of Key Reaction Conditions

Step Reagents/Conditions Intermediate/Product Notes
Cyclization Ethyl trifluoroacetoacetate + cyanoacetamide; KOH catalyst 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine Requires precise temperature control.
Chlorination POCl₃ 2,6-chloro-3-cyano-4-trifluoromethylpyridine Highly reactive chlorinating agent used.
Hydrogenolysis + Hydrolysis Pd/C catalyst Final nicotinic acid derivative Sequence affects yield optimization.
Halogenation Iodine Iodinated nicotinate derivative Requires controlled halogenation conditions.
Purification Flash chromatography This compound Ensures high purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Methyl 4-iodo-6-(trifluoromethyl)nicotinate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-6-(trifluoromethyl)nicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • Methyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS 1211539-36-4): Chlorine replaces iodine at the 4-position.
  • Methyl 5-fluoro-6-(trifluoromethyl)nicotinate (CID 129011233): Fluorine occupies the 5-position instead of iodine.
  • Methyl 6-(trifluoromethyl)nicotinate (CAS 221313-10-6): No substituent at the 4-position.

Table 1: Structural Comparison

Compound Substituent (Position) Molecular Formula Key Functional Groups
Methyl 4-iodo-6-(trifluoromethyl)nicotinate* I (4), CF₃ (6) C₉H₅F₃INO₂ Iodo, trifluoromethyl, methyl ester
Methyl 4-chloro-6-(trifluoromethyl)nicotinate Cl (4), CF₃ (6) C₈H₅ClF₃NO₂ Chloro, trifluoromethyl, methyl ester
Methyl 5-fluoro-6-(trifluoromethyl)nicotinate F (5), CF₃ (6) C₈H₅F₄NO₂ Fluoro, trifluoromethyl, methyl ester
Methyl 6-(trifluoromethyl)nicotinate CF₃ (6) C₈H₆F₃NO₂ Trifluoromethyl, methyl ester

Biological Activity

Methyl 4-iodo-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of trifluoromethylated nicotinates. Its molecular formula is C8H6F3INO2C_8H_6F_3INO_2, with a molecular weight of approximately 303.04 g/mol. The presence of both iodine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group is known to influence the compound's binding affinity to enzymes and receptors, potentially enhancing its efficacy against certain pathogens or cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, trifluoromethylated derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria .

CompoundActivityMIC (µg/mL)
This compoundAntibacterialTBD
Methyl 5-fluoro-6-(trifluoromethyl)nicotinateAntibacterial12.5
Methyl 5-bromo-6-(trifluoromethyl)nicotinateAntibacterial15

Anticancer Activity

Research suggests that this compound may possess anticancer properties, particularly against certain types of tumors. Trifluoromethylated compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several trifluoromethylated nicotinates, including this compound. The results indicated a promising zone of inhibition against E. coli and S. aureus, highlighting its potential as an antibacterial agent .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The unique combination of iodine and trifluoromethyl groups in this compound distinguishes it from other nicotinates. Below is a comparison table highlighting key properties:

Compound NameMolecular FormulaUnique Features
This compoundC8H6F3INO2C_8H_6F_3INO_2Contains both iodine and trifluoromethyl groups
Methyl 5-fluoro-6-(trifluoromethyl)nicotinateC8H6F3NO2C_8H_6F_3NO_2Lacks iodine; used as a pharmaceutical intermediate
Methyl 5-bromo-6-(trifluoromethyl)nicotinateC8H6BrF3NO2C_8H_6BrF_3NO_2Bromine substitution; different reactivity profile

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